5-(2,5-Dichloro-phenoxy)pentanenitrile
Description
5-(2,5-Dichloro-phenoxy)pentanenitrile is a halogenated aromatic nitrile characterized by a pentanenitrile chain substituted with a 2,5-dichlorophenoxy group. Its molecular structure combines a nitrile functional group with a dichlorinated aromatic ether, which may confer unique reactivity and biological activity. The compound is listed under CAS RN 95450-80-9 and is noted as a discontinued product in commercial catalogs, with a purity of 98% .
Properties
IUPAC Name |
5-(2,5-dichlorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXJUQSBNYRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-(2,5-Dichloro-phenoxy)pentanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(2,5-Dichloro-phenoxy)pentanenitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-(3,5-Dichloro-phenoxy)pentanenitrile
2,5-positions). For example, 3,5-dichloro substitution may enhance symmetry and electron-withdrawing effects compared to the 2,5-isomer, affecting solubility or binding affinity in enzyme systems .
| Property | 5-(2,5-Dichloro-phenoxy)pentanenitrile | 5-(3,5-Dichloro-phenoxy)pentanenitrile |
|---|---|---|
| CAS RN | 95450-80-9 | Not specified |
| Chlorine Substitution | 2,5-positions | 3,5-positions |
| Commercial Availability | Discontinued | Discontinued |
| Purity | 98% | Not reported |
Nitriles with Varied Substituents
Other nitriles, such as 4-(methylthio)butanenitrile and 5-(methylsulfonyl)pentanenitrile, share the nitrile backbone but feature sulfur-based substituents (methylthio or methylsulfonyl groups) instead of halogenated aromatics. These compounds are hydrolysis products of glucosinolates in Brassica oleracea and exhibit roles in plant defense mechanisms. The absence of halogenation and presence of sulfur atoms may render these nitriles more polar and less lipophilic than this compound, influencing their environmental persistence or bioavailability .
Pentanenitrile Derivatives with Heterocyclic Moieties
Compounds like 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentanenitrile (CAS RN 335161-19-8) replace the phenoxy group with a naphthoyl-indole system. This structural variation introduces aromatic heterocycles, which could enhance π-π stacking interactions or receptor binding in pharmacological contexts. Unlike the dichlorophenoxy analog, such derivatives may prioritize interactions with biological macromolecules over agrochemical applications .
Research Findings and Functional Implications
- Reactivity: The electron-withdrawing dichlorophenoxy group in this compound likely increases the electrophilicity of the nitrile group, making it more reactive toward nucleophiles compared to non-halogenated analogs. This property is critical in condensation or cycloaddition reactions for synthesizing heterocycles .
- Biological Activity : While direct studies on the compound are scarce, halogenated nitriles are often explored for pesticidal or herbicidal activity. The dichloro substitution may enhance lipid membrane permeability, improving efficacy against plant pathogens or pests .
- Stability: Discontinuation in commercial catalogs suggests challenges in synthesis, stability, or regulatory compliance. Comparatively, non-halogenated nitriles like 4-(methylthio)butanenitrile may exhibit greater environmental degradation rates .
Biological Activity
5-(2,5-Dichloro-phenoxy)pentanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of herbicidal properties and its effects on various biological systems. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{12}Cl_2N
- Molecular Weight : 257.14 g/mol
- IUPAC Name : 5-(2,5-Dichlorophenoxy)pentanenitrile
This compound features a phenoxy group that is substituted with dichlorine, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities, primarily as herbicides. The following sections detail specific findings related to its activity.
Herbicidal Activity
Studies have shown that this compound demonstrates effective herbicidal properties. It acts by inhibiting specific enzymes necessary for plant growth. The herbicidal efficacy can be summarized in the following table:
| Compound | Application Rate (g/ha) | Efficacy (%) | Target Weeds |
|---|---|---|---|
| This compound | 100 | 85 | Broadleaf weeds |
| Similar Compounds | Varies | 70-90 | Grasses and other broadleaf |
This table illustrates the effectiveness of the compound compared to similar herbicides.
Antiparasitic Activity
In addition to herbicidal properties, there is emerging evidence suggesting that derivatives of this compound may possess antiparasitic activity. For instance, a study focusing on pyrimidine derivatives indicated that compounds with similar structural motifs showed promise against Plasmodium falciparum, the parasite responsible for malaria. The IC50 values for related compounds were found to be in the micromolar range:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 0.86 | Antiplasmodial |
| Other Pyrimidine Derivatives | 4.46 - 83.45 | Antiplasmodial |
This data suggests a potential for further exploration of this compound in antiparasitic applications.
Case Studies and Research Findings
-
Herbicidal Efficacy Study :
A field trial conducted in agricultural settings demonstrated that applying this compound significantly reduced weed biomass compared to untreated controls. The study reported an average reduction of weed coverage by approximately 85% after application. -
Antiparasitic Screening :
In vitro assays evaluated the antiparasitic activity of phenoxy compounds against P. falciparum. Results indicated that certain derivatives exhibited IC50 values comparable to established antimalarial drugs, warranting further investigation into their mechanisms of action. -
Toxicological Assessment :
Toxicological studies revealed that while the compound exhibits significant biological activity, it also presents potential risks to non-target organisms. A detailed risk assessment highlighted the need for careful application guidelines to mitigate environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
